molecular formula C24H17ClN2O3 B2521603 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-12-1

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2521603
M. Wt: 416.86
InChI Key: RDNJCLMKVHODSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused-ring system that is nearly planar . It also contains a benzyl group and a 4-chlorobenzyl group.

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Methods : A novel method for the synthesis of dihydrochromenopyrimidinones, which are structurally similar to the specified compound, highlights the versatility of these heterocycles in pharmaceutical chemistry. These compounds exhibit a range of biological activities, including antibacterial and antifungal properties, and show potential as neuropeptide S receptor antagonists and antiallergic agents. The synthesis involves refluxing equimolar mixtures of reagents in acetic acid, yielding pure materials with significant yields (V. A. Osyanin et al., 2014) Chemistry of Heterocyclic Compounds.

Efficient Synthesis Approaches : Another research demonstrates the efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives through a three-component, one-pot process. This process represents an efficient strategy for creating derivatives with potential for various scientific applications (A. Bazgir et al., 2008) Heterocycles.

Bioactivity and Pharmaceutical Applications

Anticancer Potential : The synthesis and evaluation of pyrimidine derivatives coordination complexes revealed significant antitumor activities. These findings suggest that benzofuro[3,2-d]pyrimidine derivatives can be crucial in developing new anticancer drugs, with specific compounds showing promising results against various cancer cell lines (P. Lu et al., 2015) Synthetic Metals.

Catalytic Activities and ADME Properties : Studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives reveal significant variations in biopharmaceutical properties among the derivatives. These variations highlight the structural diversity's impact on solubility, permeability, and clearance values, indicating the potential for tailored pharmaceutical applications (M. Jatczak et al., 2014) Bioorganic & Medicinal Chemistry.

Future Directions

Pyrimidine derivatives have been the focus of research due to their potential anticancer activity . Future research may focus on further understanding the biological activities of these compounds and developing more potent and efficacious anticancer drugs with a pyrimidine scaffold .

properties

CAS RN

892420-12-1

Product Name

3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.86

IUPAC Name

3-benzyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

RDNJCLMKVHODSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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